molecular formula C13H11ClF3NO B6363467 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one CAS No. 1024394-74-8

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one

Cat. No.: B6363467
CAS No.: 1024394-74-8
M. Wt: 289.68 g/mol
InChI Key: QMVZYMDOJNGYJB-UHFFFAOYSA-N
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Description

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexene ring substituted with a chloro group and an amino group attached to a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(trifluoromethyl)aniline in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common chlorinating agents used include thionyl chloride or phosphorus pentachloride, and the reaction is often conducted in an inert solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexene derivatives, while oxidation and reduction can lead to the formation of ketones, alcohols, or other functionalized compounds .

Scientific Research Applications

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one
  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)benzene-1,4-dione

Uniqueness

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the cyclohexene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVZYMDOJNGYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409541
Record name SBB062283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-85-3
Record name SBB062283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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